molecular formula C18H16O2 B14688317 (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one CAS No. 28527-72-2

(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one

Katalognummer: B14688317
CAS-Nummer: 28527-72-2
Molekulargewicht: 264.3 g/mol
InChI-Schlüssel: DILZOOFHFFJGRI-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Eigenschaften

CAS-Nummer

28527-72-2

Molekularformel

C18H16O2

Molekulargewicht

264.3 g/mol

IUPAC-Name

(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one

InChI

InChI=1S/C18H16O2/c1-20-14-4-7-15-12(9-14)3-6-17-16(15)5-2-11-8-13(19)10-18(11)17/h3-4,6-7,9-11H,2,5,8H2,1H3/t11-/m1/s1

InChI-Schlüssel

DILZOOFHFFJGRI-LLVKDONJSA-N

Isomerische SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC(=O)C[C@H]4CC3

Kanonische SMILES

COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC(=O)CC4CC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Wirkmechanismus

The mechanism of action of (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one include other cyclopenta[a]phenanthrene derivatives and related polycyclic aromatic hydrocarbons.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.